

# Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amb, (+-)-

Cat. No.: B15723088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and characterization of liposomal Amphotericin B (AmB) formulations, a critical methodology for the development of less toxic and more effective antifungal therapies. The protocols outlined below are based on the well-established thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the formulation.

Amphotericin B is a potent, broad-spectrum antifungal agent, but its use is often limited by significant nephrotoxicity.[1] Encapsulating AmB within liposomes can reduce its toxicity while maintaining or even enhancing its therapeutic efficacy.[1][2][3] Liposomal formulations alter the pharmacokinetic profile of the drug, leading to preferential accumulation in tissues of the reticuloendothelial system and reduced exposure to the kidneys.[1][4]

The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing and characterizing liposomal AmB.

## Experimental Protocols

### Protocol 1: Preparation of Liposomal Amphotericin B by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing Amphotericin B using the thin-film hydration method followed by sonication for size reduction.

**Materials:**

- Amphotericin B (AmB)
- Hydrogenated Soy Phosphatidylcholine (HSPC)
- Cholesterol (CHL)
- Distearoylphosphatidylglycerol (DSPG) or Dicetyl phosphate (DCP) for charged liposomes
- Chloroform
- Methanol
- Sterile water for injection or a suitable buffer (e.g., 10 mM succinate buffer)[5]
- Nitrogen gas

**Equipment:**

- Rotary evaporator
- Round-bottom flask
- Water bath sonicator or probe sonicator
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- Glass vials
- Analytical balance
- Magnetic stirrer and stir bars

**Procedure:**

- Lipid and Drug Dissolution:

- Accurately weigh the desired amounts of lipids (e.g., HSPC and cholesterol) and Amphotericin B. A common molar ratio for liposomal AmB is HSPC:Cholesterol:DSPG:AmB of 2:1:0.8:0.4.[6] Another study used hydrogenated soya phosphatidylcholine and cholesterol at molar ratios of 1:1 and 7:2, with or without a charged lipid.[7][8]
- Dissolve the lipids and AmB in a chloroform:methanol solvent mixture (e.g., 1:1 v/v) in a round-bottom flask.[6] Ensure complete dissolution.
- Thin Film Formation:
  - Attach the round-bottom flask to a rotary evaporator.
  - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C), but not so high as to degrade the drug.[9]
  - Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
  - To ensure complete removal of residual solvent, flush the flask with nitrogen gas and keep it under high vacuum for at least 1-2 hours.
- Hydration of the Lipid Film:
  - Add the aqueous phase (sterile water for injection or buffer) pre-heated to the same temperature as the film formation step to the round-bottom flask.[5]
  - Agitate the flask by hand or on a mechanical shaker to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The hydration process should continue until the lipid film is fully dispersed.
- Size Reduction (Sonication):
  - To obtain smaller and more uniform liposomes, the MLV suspension needs to be downsized. This can be achieved using a bath or probe sonicator.[7][10]
  - Bath Sonication: Place the vial containing the liposome suspension in a bath sonicator and sonicate for a defined period (e.g., 30-60 minutes). Monitor the temperature to avoid

overheating.

- Probe Sonication: Insert a probe sonicator into the liposome suspension and sonicate in pulsed mode to control the temperature.
- The goal is to achieve a desired particle size, typically in the range of 100-200 nm for intravenous applications.[11]
- Sterilization (Optional):
  - For in vivo studies, the final liposomal formulation may need to be sterilized. This can be done by filtering the suspension through a 0.22  $\mu\text{m}$  syringe filter. Note that this is only suitable for liposomes with a mean diameter smaller than the filter pore size.

## Protocol 2: Characterization of Liposomal Amphotericin B

### 1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS)
- Procedure:
  - Dilute a small aliquot of the liposomal suspension with sterile water or the hydration buffer to an appropriate concentration for DLS analysis.
  - Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
  - Perform the measurement in triplicate and report the mean  $\pm$  standard deviation. The PDI value should ideally be below 0.3 for a homogenous population of liposomes.[5][11]

### 2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

- Method: High-Performance Liquid Chromatography (HPLC)
- Procedure:

- Separation of free drug: Separate the unencapsulated AmB from the liposomes. This can be done by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
- Quantification of total drug: Disrupt a known volume of the liposomal formulation by adding a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) to release the encapsulated drug.[6]
- Quantification of free drug: Measure the concentration of AmB in the supernatant/dialysate obtained from the separation step.
- HPLC Analysis: Analyze the total and free drug concentrations using a validated HPLC method. A common method uses a C18 column with UV detection at approximately 382-408 nm.[7][8][12] The mobile phase can be a mixture of acetonitrile and water, sometimes with the addition of acetic acid.[12][13]
- Calculations:
  - $\%EE = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
  - $\%DL = [Weight\ of\ Encapsulated\ Drug / Total\ Weight\ of\ Lipids] \times 100$

### 3. Morphological Characterization:

- Method: Transmission Electron Microscopy (TEM)
- Procedure:
  - Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.
  - Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid or uranyl acetate).
  - Allow the grid to dry completely.
  - Observe the morphology, size, and lamellarity of the liposomes under a transmission electron microscope.[6][8]

## Data Presentation

The following tables summarize typical quantitative data for liposomal Amphotericin B formulations prepared by various methods.

Table 1: Physicochemical Properties of Liposomal Amphotericin B Formulations

| Formulation Method                         | Lipid Composition (Molar Ratio)  | Particle Size (nm)         | PDI   | Encapsulation Efficiency (%) | Reference |
|--------------------------------------------|----------------------------------|----------------------------|-------|------------------------------|-----------|
| Thin-Film Hydration with Sonication        | HSPC:CHL:D CP (7:2:1)            | 115 ± SEM                  | N/A   | >85                          | [7][8]    |
| Thin-Film Hydration with Sonication        | HSPC:CHL (7:2)                   | N/A                        | N/A   | >85                          | [7][8]    |
| Supercritical Fluid (SCF-CO <sub>2</sub> ) | HSPC:CHL:D SPG:AmB (2:1:0.8:0.4) | 137 (after homogenization) | <0.3  | ~90                          | [6]       |
| Ethanol Injection                          | N/A                              | 150.3 - 263.9              | ≤0.32 | N/A                          | [5][11]   |
| Solvent Evaporation                        | N/A                              | 198.9 - 519                | ≤0.32 | N/A                          | [5]       |
| Solvent-Free Method                        | N/A                              | N/A                        | ≤0.32 | N/A                          | [5][11]   |

N/A: Not Available in the cited source. SEM: Standard Error of the Mean.

Table 2: HPLC Conditions for Amphotericin B Quantification

| Parameter            | Condition 1              | Condition 2                                     |
|----------------------|--------------------------|-------------------------------------------------|
| Column               | C18                      | C18                                             |
| Mobile Phase         | Acetonitrile:Water (7:3) | Acetonitrile:Acetic Acid (10%):Water (41:43:16) |
| Flow Rate            | 1 mL/min                 | 1.2 mL/min                                      |
| Detection Wavelength | 405 nm                   | 405 nm                                          |
| Reference            | <a href="#">[13]</a>     | <a href="#">[12]</a>                            |

## Visualizations

Diagram 1: Experimental Workflow for Liposomal Amphotericin B Preparation



[Click to download full resolution via product page](#)

Caption: Workflow for preparing liposomal AmB via thin-film hydration.

Diagram 2: Workflow for Characterization of Liposomal Amphotericin B



[Click to download full resolution via product page](#)

Caption: Key characterization steps for liposomal AmB formulations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ccjm.org [ccjm.org]
- 2. Liposome - Wikipedia [en.wikipedia.org]
- 3. The lipid formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics characterization of liposomal amphotericin B: investigation of clearance process and drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of amphotericin B liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5965156A - Amphotericin B liposome preparation - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]
- 11. Amphotericin B liposomal formulation: applicable preparation methods, challenges, and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Liposomal Amphotericin B Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15723088#protocol-for-preparing-liposomal-amphotericin-b-formulations]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)